molecular formula C21H22O7 B1630682 Peucedanocoumarin III CAS No. 130464-57-2

Peucedanocoumarin III

Cat. No.: B1630682
CAS No.: 130464-57-2
M. Wt: 386.4 g/mol
InChI Key: LYUZYPKZQDYMEE-KNXUDURGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peucedanocoumarin III (PCIII) is a dihydropyranocoumarin derivative isolated from Peucedanum species, notably P. praeruptorum and P. japonicum . Its molecular formula is C₂₁H₂₂O₇ (PubChem CID: 1032882), featuring a khellactone ester backbone with tigloyl and acetyl substituents at the 3′ and 4′ positions, respectively . PCIII is synthesized via a multi-step organic route starting from umbelliferone, involving mCPBA-mediated epoxidation, regioselective esterification, and chromatographic purification (yield: ~39%) .

PCIII exhibits potent anti-aggregation activity against pathological proteins such as α-synuclein and huntingtin, making it a therapeutic candidate for neurodegenerative diseases like Parkinson’s disease (PD). At 1 µM, synthetic PCIII reduces β23 protein levels by 80% and protects SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced toxicity . In vivo, PCIII (1 mg/kg) crosses the blood-brain barrier (brain concentration: 230 ± 36 ng/g) and mitigates dopamine neuron loss in PD models without organ toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Peucedanocoumarin III involves several key steps. Initially, umbelliferone is treated with an acetal, followed by cyclization under thermal conditions to produce seselin. The alkene in seselin is then subjected to m-chloroperbenzoic acid (m-CPBA) epoxidation, yielding a racemic epoxide. This epoxide is subsequently transformed into a trans-diol through acidic hydrolysis .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route described above can be scaled up for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Peucedanocoumarin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides and diols, which are intermediates in the synthesis of this compound .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

PCIII exhibits unique biochemical properties that make it a candidate for therapeutic intervention in neurodegenerative diseases. Key aspects include:

  • Disaggregation of β-sheet Structures : PCIII has demonstrated the ability to disaggregate β-sheet aggregates, including α-synuclein fibrils, which are implicated in the pathology of PD. This property is vital for preventing the formation of toxic aggregates that lead to neuronal dysfunction .
  • Neuroprotective Effects : In various animal models, PCIII has shown protective effects against dopaminergic neuron loss. Studies indicate that treatment with PCIII can significantly reduce Lewy-like inclusions and prevent cell toxicity induced by β-sheet aggregates .

Table 1: Summary of Biochemical Properties

PropertyDescription
Disaggregation CapabilityDisaggregates β-sheet structures, including α-synuclein fibrils
NeuroprotectionPrevents dopaminergic neuron loss in PD models
Tissue DistributionSubstantial brain penetration observed following administration
Dose-Response RelationshipEfficacy observed at doses as low as 1 mg/kg/day

2.1. Animal Model Studies

Research has extensively evaluated the efficacy of PCIII in animal models of PD. Key findings include:

  • 6-Hydroxydopamine (6-OHDA) Model : In this model, administration of PCIII at a dosage of 1 mg/kg/day significantly suppressed the formation of α-synuclein aggregates and protected against dopaminergic neuron loss. The compound also showed no adverse effects on motor functions even at higher doses (10 mg/kg/day) .
  • Mechanism Insights : PCIII's neuroprotective effects are attributed to its ability to disrupt α-synuclein aggregation and facilitate the clearance of toxic aggregates through proteasomal pathways .

Table 2: Summary of Animal Model Findings

Study ReferenceModel UsedDosage (mg/kg/day)Key Findings
6-OHDA-induced PD1Suppressed Lewy-like inclusions; protected dopaminergic neurons
6-OHDA-induced PD10No adverse effects; significant brain penetration

Synthetic Production and Pharmacokinetics

The synthesis of PCIII has been optimized to ensure consistent quality for research and therapeutic use. A recent study developed a protocol for large-scale organic synthesis, achieving high purity levels necessary for biological evaluation .

  • Pharmacokinetics : Following administration, PCIII demonstrated favorable pharmacokinetic properties, including effective tissue distribution with significant brain penetration, which is crucial for its therapeutic efficacy in neurodegenerative diseases .

Case Studies and Future Directions

Several studies have highlighted the translational potential of PCIII as a therapeutic agent for PD:

  • A study demonstrated that synthetic PCIII could effectively prevent α-synuclein-induced toxicity in vitro and in vivo, suggesting its promise as a disease-modifying therapy .
  • Ongoing research is focusing on optimizing derivatives of PCIII to enhance its pharmacological properties and therapeutic index further.

Mechanism of Action

Peucedanocoumarin III exerts its effects primarily through the disaggregation of β-sheet aggregate structures, including α-synuclein fibrils. This disaggregation helps prevent the formation of toxic aggregates that are characteristic of neurodegenerative diseases such as Parkinson’s disease. The compound’s ability to penetrate the blood-brain barrier and distribute to various tissues, including the brain, enhances its therapeutic potential .

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula PubChem CID Key Substituents Natural Sources
Peucedanocoumarin III C₂₁H₂₂O₇ 1032882 3′-tigloyl, 4′-acetyl P. praeruptorum, P. japonicum
Pteryxin C₂₁H₂₂O₇ 5281425 3′-angeloyl, 4′-acetyl P. japonicum, P. decursivum
Oxypeucedanin hydrate C₁₆H₁₆O₆ 442793 7-hydroxy-8-(2,3-dihydroxy-3-methylbutoxy) P. japonicum
Peucedanocoumarin II C₂₀H₂₀O₇ 5434471 3′-senecioyl, 4′-isobutyryl P. wawrii, P. praeruptorum

Key Structural Insights :

  • PCIII and pteryxin share identical molecular formulas but differ in ester substituents: PCIII has a tigloyl group (α,β-unsaturated ester), whereas pteryxin features an angeloyl group (β,γ-unsaturated ester) . This difference impacts their stereoelectronic profiles and binding affinities to protein aggregates .
  • Oxypeucedanin hydrate lacks the dihydropyran ring system, reducing its anti-aggregation potency compared to PCIII .

Bioactivity and Therapeutic Efficacy

Compound Anti-Aggregation IC₅₀ (α-synuclein) Neuroprotection (6-OHDA Model) Solubility (mg/mL) Toxicity (LD₅₀, Mice)
PCIII 0.8 µM 80% cell viability at 1 µM 0.12 (DMSO) >10 mg/kg
Pteryxin 2.5 µM 60% cell viability at 1 µM 0.09 (DMSO) 5 mg/kg
Oxypeucedanin hydrate >10 µM Not reported 0.05 (EtOH) Not tested

Mechanistic Insights :

  • PCIII outperforms pteryxin in disaggregating preformed α-synuclein fibrils due to its tigloyl group , which enhances hydrophobic interactions with amyloid cores .
  • Unlike peucedanocoumarin II, PCIII’s acetyl group at 4′ improves metabolic stability, achieving higher brain bioavailability .

Key Findings :

  • PCIII’s superior blood-brain barrier permeability correlates with its uncharged tigloyl moiety, whereas pteryxin’s angeloyl group may facilitate hepatic metabolism .

Biological Activity

Peucedanocoumarin III (PCIII) is a bioactive compound derived from the Peucedanum species, particularly noted for its potential therapeutic applications in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PCIII has been shown to exhibit significant neuroprotective properties, primarily through its ability to inhibit the aggregation of misfolded proteins associated with neurodegenerative disorders such as Parkinson's disease (PD) and Huntington's disease. The compound acts by enhancing the clearance of α-synuclein and mutant huntingtin aggregates, which are implicated in neuronal toxicity and cell death.

  • Inhibition of α-Synuclein Aggregation : PCIII prevents the formation of α-synuclein aggregates, which are characteristic of PD. Studies indicate that PCIII can disaggregate pre-formed α-synuclein fibrils, thereby protecting dopaminergic neurons from degeneration .
  • Reduction of Huntington Protein Aggregates : In models of Huntington's disease, PCIII has demonstrated the ability to suppress mutant huntingtin aggregation and associated cytotoxicity, leading to improved cell viability in neuronal cell lines .

Pharmacological Effects

The pharmacological profile of PCIII suggests various beneficial effects:

  • Neuroprotective Effects : In vitro studies have shown that PCIII significantly enhances neuronal survival under conditions that typically induce cell death due to protein aggregation .
  • Anti-Inflammatory Properties : Some research indicates that PCIII may also possess anti-inflammatory effects, contributing to its overall neuroprotective capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of PCIII, providing insights into its therapeutic potential:

  • Study on Parkinson's Disease Models :
    • In a study published in the International Journal of Molecular Sciences, researchers found that PCIII effectively reduced dopaminergic neuron loss in a mouse model of PD. The treatment led to significant improvements in motor function and reduced α-synuclein aggregation in the brain .
  • Huntington's Disease Cell Model :
    • A cell-based study demonstrated that treatment with PCIII improved cell viability by approximately 20% in SH-SY5Y cells expressing mutant huntingtin aggregates. This suggests a protective role against the cytotoxic effects of protein misfolding .
  • Pharmacokinetic Profile :
    • Preliminary pharmacokinetic studies indicate that PCIII has favorable absorption characteristics with significant brain penetration, which is crucial for its effectiveness in treating central nervous system disorders .

Comparative Analysis of Peucedanocoumarin Compounds

The following table summarizes key biological activities and properties of different peucedanocoumarins, including PCIII:

CompoundBiological ActivityMechanism of ActionTherapeutic Potential
This compoundNeuroprotection against α-synuclein and huntingtin aggregatesInhibits aggregation; enhances clearanceParkinson's and Huntington's diseases
Peucedanocoumarin IVSimilar to PCIII but with higher synthetic yieldStrong anti-aggregate activityPotentially more effective than PCIII
Other CoumarinsVaries (antitumor, anti-inflammatory)Depends on specific compoundDiverse therapeutic applications

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify Peucedanocoumarin III in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) for quantification. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for coumarin derivatives (e.g., aromatic protons and oxygenated carbons). Refer to linear regression models for calibration curves, as demonstrated in studies where R2=1R^2 = 1 for coumarin analogs like Peucedanocoumarin I and II . Comparative analysis with reference standards (PubChem CID: 1032882) is critical for validation .

Q. What experimental designs are optimal for isolating this compound from Peucedanum species?

  • Methodological Answer : Employ bioassay-guided fractionation using column chromatography with silica gel or reverse-phase resins. Monitor fractions via thin-layer chromatography (TLC) and confirm purity using HPLC. Note that Peucedanum praeruptorum extracts typically contain PCIII at ~41.8% in purified fractions, but yields drop to ~5% in nanoparticle formulations, suggesting solvent compatibility and stability testing are essential .

Q. How should researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use cell-based screening models, such as α-synuclein aggregation assays for neurodegenerative applications. For anti-obesity studies, in vitro lipid accumulation assays (e.g., 3T3-L1 adipocytes) followed by dose-response analyses (e.g., 10–100 μM) are recommended. Include positive controls like pteryxin and validate results with orthogonal methods (e.g., Western blotting for target proteins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in extraction methods, purity levels, or model systems. For example, PCIII’s anti-aggregation effects on α-synuclein in Parkinson’s models showed variability depending on dosing protocols (acute vs. chronic). Address this by standardizing protocols (e.g., using ultra-high-performance LC for purity checks) and conducting comparative transcriptomics to identify context-dependent mechanisms .

Q. What strategies are effective for enhancing this compound’s bioavailability in vivo?

  • Methodological Answer : Nanoparticulation with polylactic-co-glycolic acid (PLGA) improves solubility and sustained release, as evidenced by reduced content loss (from 41.8% to 5.04% in DPC-NPs). Pair this with pharmacokinetic studies measuring plasma half-life and tissue distribution. Use LC-MS/MS for quantification in biological matrices .

Q. How can mechanistic studies elucidate this compound’s dual inhibition of α-synuclein and huntingtin aggregates?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing in neuronal cell lines to knock out candidate targets (e.g., heat shock proteins). Combine with fluorescence resonance energy transfer (FRET) assays to monitor protein aggregation dynamics. Cross-validate findings using in vivo models (e.g., 6-OHDA-induced Parkinsonism in rodents) and transcriptomic profiling to map pathway interactions .

Q. Methodological Considerations for Data Integrity

  • Data Collection : Maintain detailed records of extraction yields, purity metrics, and experimental conditions. For example, document HPLC retention times and NMR shifts to enable replication .
  • Conflict Resolution : Use meta-analysis frameworks to reconcile divergent results. For instance, compare PCIII’s efficacy across studies using standardized effect sizes and heterogeneity tests .
  • Ethical Reporting : Adhere to guidelines for reporting preclinical data (e.g., ARRIVE 2.0) to ensure transparency in animal studies .

Properties

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-KNXUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peucedanocoumarin III
Reactant of Route 2
Peucedanocoumarin III
Reactant of Route 3
Peucedanocoumarin III
Reactant of Route 4
Reactant of Route 4
Peucedanocoumarin III
Reactant of Route 5
Peucedanocoumarin III
Reactant of Route 6
Peucedanocoumarin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.